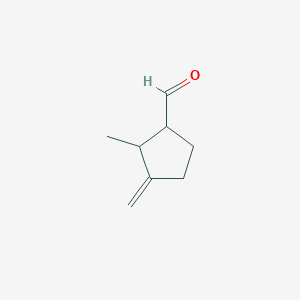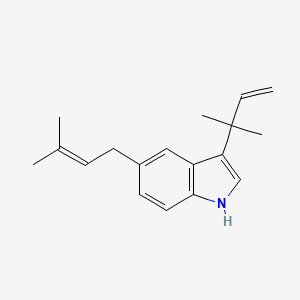![molecular formula C30H31N3O6 B14227474 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine CAS No. 813419-46-4](/img/structure/B14227474.png)
3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification at the 3’-O position with bis(4-methoxyphenyl)(phenyl)methyl groups enhances its stability and potentially alters its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine, followed by selective deprotection and subsequent functionalization at the 3’-O position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield partially or fully hydrogenated aromatic rings, and substitution can yield various functionalized derivatives .
科学研究应用
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to cytidine.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, which is a potential mechanism for its antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and RNA polymerases .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the bis(4-methoxyphenyl)(phenyl)methyl modification.
5-Fluoro-2’-deoxycytidine: A nucleoside analog used in cancer treatment.
3’-Azido-2’,3’-dideoxycytidine: An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is unique due to its specific modification at the 3’-O position, which can enhance its stability and potentially alter its biological activity compared to other nucleoside analogs .
属性
CAS 编号 |
813419-46-4 |
|---|---|
分子式 |
C30H31N3O6 |
分子量 |
529.6 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)39-25-18-28(38-26(25)19-34)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 |
InChI 键 |
JWKIRBKLEBKVPQ-ZRRKCSAHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)


![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
